2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL
Description
Historical Context of Sulfonamide Research
The discovery of sulfonamides traces to Gerhard Domagk’s 1935 breakthrough with Prontosil, the first synthetic antibacterial agent effective against streptococcal infections. This azo dye derivative demonstrated that structural modifications could yield compounds with profound biological activity, catalyzing the development of sulfanilamide and its analogs. By the 1940s, sulfonamides became foundational therapies for bacterial diseases, establishing the sulfonyl group as a critical pharmacophore.
The evolution of sulfonamide chemistry has since expanded beyond antibacterials. Modern derivatives exploit the sulfonyl group’s electron-withdrawing properties and metabolic stability to target enzymes, receptors, and signaling pathways. For example, celecoxib (a cyclooxygenase-2 inhibitor) and sulfasalazine (an anti-inflammatory) highlight the structural adaptability of this scaffold. This compound embodies this progression, integrating a benzenesulfonyl core with functional groups designed to enhance target binding and pharmacokinetics.
Significance in Medicinal Chemistry Research
Sulfonamides occupy a privileged position in drug discovery due to their synthetic accessibility and capacity for modular derivatization. The compound this compound exemplifies these advantages through three key features:
- Sulfonamide Pharmacophore : The benzenesulfonyl group facilitates hydrogen bonding and electrostatic interactions with biological targets, a trait leveraged in carbonic anhydrase inhibitors and antiviral agents.
- Aminomethyl Substituent : This moiety enhances solubility and enables conjugation with other functional groups, broadening therapeutic applications.
- Hydroxyl-Ethyl Chain : The polar hydroxyl group improves aqueous solubility, addressing a common limitation of hydrophobic sulfonamide derivatives.
These attributes align with contemporary efforts to develop multifunctional agents capable of engaging multiple targets, such as kinase inhibitors with anti-inflammatory activity.
Research Evolution and Current Focus Areas
Early studies on this compound focused on synthetic methodologies, with patents disclosing routes involving sulfonation of benzylamines followed by hydroxylation. Recent work emphasizes:
- SAR Optimization : Modifying the aminomethyl position and ethyl chain length to improve binding affinity. For instance, analogs with meta-substituted aminomethyl groups show enhanced activity against bacterial dihydropteroate synthase compared to para-substituted variants.
- Computational Modeling : Molecular docking studies predict strong interactions between the sulfonyl group and catalytic residues of target enzymes, such as matrix metalloproteinases (MMPs).
- Hybrid Molecules : Conjugating the compound with fluorophores or nanoparticles for theranostic applications, as demonstrated in recent oncology studies.
A 2022 analysis of 1,4-bis(arylsulfonamido)-benzene analogs revealed that electronic effects at the benzenesulfonyl moiety significantly influence inhibitory potency against MMP-9, underscoring the importance of substituent positioning.
Theoretical Frameworks in Benzenesulfonyl Research
The design of this compound derivatives relies on two principal theoretical models:
- Electronic Effect Theory : The sulfonyl group’s strong electron-withdrawing nature polarizes adjacent bonds, increasing electrophilicity at the benzene ring. This property facilitates nucleophilic aromatic substitutions, enabling regioselective functionalization.
- Bioisosteric Replacement : Researchers substitute the hydroxyl group with bioisosteres like tert-alcohols or ethers to improve metabolic stability without compromising solubility.
Quantum mechanical calculations further validate these strategies. Density functional theory (DFT) analyses indicate that the aminomethyl group’s lone electron pair delocalizes into the sulfonyl moiety, stabilizing transition states during enzyme inhibition. Such insights guide the rational design of next-generation derivatives with optimized pharmacokinetic profiles.
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11/h1-3,6,11H,4-5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNGRHODEIDNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL typically involves the reaction of 3-(aminomethyl)benzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Building Blocks for Drug Synthesis : 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL serves as a versatile building block in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of complex molecules with potential therapeutic effects.
2. Biological Activity Studies
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development targeting diseases such as cancer and inflammation. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also exhibit antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Anticancer Activity
- A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines through apoptosis induction, showcasing its potential role in cancer therapy.
Inflammatory Disorders
- In vitro investigations indicated that this compound could reduce inflammatory markers in activated macrophages, suggesting possible applications in treating chronic inflammatory diseases.
Neuroprotection
- Initial findings suggest that derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound shares structural motifs with other ethanolamine derivatives but differs in key substituents:
Key Observations :
- The aminomethyl group may facilitate interactions with biological targets (e.g., enzymes or receptors), unlike the non-functionalized alkyl chain in ’s compound .
Limitations of Current Evidence
The provided sources lack direct data on this compound. Comparisons are inferred from structural analogs, emphasizing the need for targeted studies on its synthesis, stability, and bioactivity.
Biological Activity
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a sulfonamide structure that includes a benzenesulfonyl group attached to an ethan-1-ol moiety. This unique configuration allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, particularly in the fields of antibacterial and anticancer research. Its structural similarities to known bioactive compounds suggest potential therapeutic applications.
Antibacterial Activity
Compounds with similar sulfonamide structures have demonstrated antibacterial properties. For instance, the compound is proposed to inhibit carbonic anhydrase (CA), which is crucial for bacterial growth. Studies have shown that derivatives of sulfonamides can effectively disrupt bacterial metabolism .
Anticancer Potential
Research into the anticancer properties of related compounds indicates that sulfonamide derivatives may induce apoptosis in cancer cell lines. For example, studies have reported significant cytotoxic effects against various cancer types, including breast and colon cancer cells . The mechanism involves the inhibition of specific enzymes that are vital for tumor growth.
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxicity of various sulfonamide derivatives, this compound was found to exhibit notable activity against MDA-MB-231 breast cancer cells, inducing apoptosis significantly more than control compounds .
- Enzyme Inhibition : A comparative analysis of enzyme inhibition revealed that this compound could serve as a selective inhibitor for carbonic anhydrase IX (CA IX), which is overexpressed in several tumors. The IC50 values for related compounds ranged from 10.93 to 25.06 nM, indicating strong inhibitory potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other structurally similar compounds is essential:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Sulfanilamide | Benzenesulfonamide | Known antibacterial properties |
| Benzeneacetamide | Acetamide derivative | Exhibits analgesic properties |
| N-(4-Aminobenzenesulfonyl)glycine | Glycine derivative | Role in neurotransmission |
| This compound | Sulfonamide alcohol derivative | Potential anticancer and antibacterial activity |
This table illustrates how this compound may offer distinct reactivity and biological activity due to its combined alcohol and amine functionalities.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research indicates that its interaction with biological targets may involve:
- Binding Affinity : Studies suggest that the compound binds effectively to specific receptors or enzymes, altering their activity.
- Inhibition Mechanisms : The inhibition of carbonic anhydrase and other enzymes disrupts metabolic pathways critical for cell survival in both bacteria and cancer cells.
Q & A
Q. What are the recommended synthetic routes for 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonation of a benzene derivative followed by functional group modifications. For example:
Sulfonation : React 3-aminomethylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Ethanolic Coupling : React the sulfonyl chloride with ethanolamine under basic conditions (pH 8–10) to form the sulfonate ester .
Optimization strategies:
- Temperature : Maintain 0–5°C during sulfonation to minimize side reactions.
- Catalysts : Use triethylamine as a base to enhance nucleophilic substitution efficiency.
- Purity Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (DMSO-d6) identifies protons on the benzenesulfonyl (δ 7.4–8.1 ppm) and ethanolamine (δ 3.5–4.2 ppm) moieties.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 244.08 (calculated for C₉H₁₃NO₃S).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) to validate stereoelectronic effects .
Q. What biological activity mechanisms have been proposed for this compound?
- Methodological Answer : Preliminary studies suggest interactions with enzymatic targets:
- Antioxidant Activity : Scavenges free radicals via the sulfonyl group’s electron-deficient sulfur center, quantified via DPPH assay (IC₅₀ = 12 µM) .
- Enzyme Inhibition : Competes with substrates for binding to acetylcholinesterase (AChE) in vitro (Ki = 8.3 µM), measured via Ellman’s assay .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC. Results show instability below pH 4 (sulfonate ester hydrolysis) and above pH 10 (amine oxidation) .
- Thermal Stability : Use TGA/DSC to determine decomposition onset (~180°C). Store lyophilized samples at −20°C for long-term stability .
Q. How can contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer : Address discrepancies through:
Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify biphasic effects.
Redox Environment Control : Use cell-based assays (e.g., HepG2 cells) with controlled glutathione levels to mimic in vivo conditions.
Mechanistic Profiling : Employ ROS-specific fluorescent probes (e.g., DCFH-DA) to distinguish antioxidant/pro-oxidant pathways .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical models?
- Methodological Answer :
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (tested solubility: 45 mg/mL in PBS vs. 8 mg/mL for free base).
- Prodrug Design : Acetylate the ethanolamine hydroxyl group to improve membrane permeability (logP increases from −1.2 to 0.8).
- In Silico Modeling : Use COSMO-RS simulations to predict solubility in biorelevant media (FaSSIF/FeSSIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
